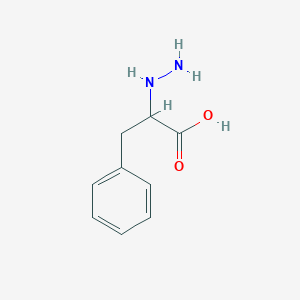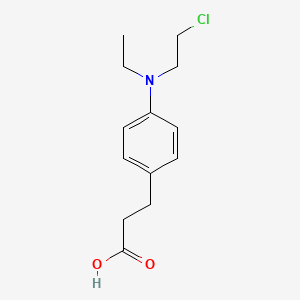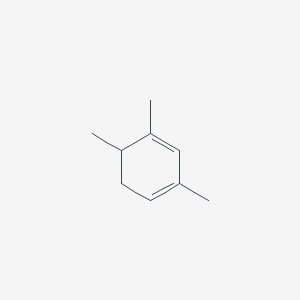
1,3,6-Trimethylcyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6-Trimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is often used.
Substitution: Halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic aroma.
Wirkmechanismus
The mechanism of action of 1,3,6-Trimethylcyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at GABAA receptors, which are involved in the regulation of neurotransmission . This interaction is believed to contribute to its anticonvulsant and antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde: This compound shares a similar structure but includes an aldehyde functional group.
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Another related compound with an ester functional group.
Uniqueness
1,3,6-Trimethylcyclohexa-1,3-diene is unique due to its specific arrangement of methyl groups and its ability to undergo a variety of chemical reactions. Its distinct aroma and potential biological activities further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
5186-34-5 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
1,3,6-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-4-5-8(2)9(3)6-7/h4,6,8H,5H2,1-3H3 |
InChI-Schlüssel |
NVFOKSPNOURCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



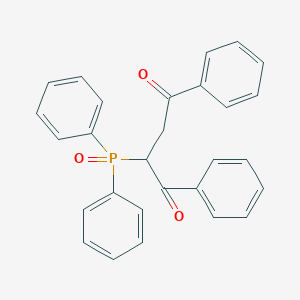
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
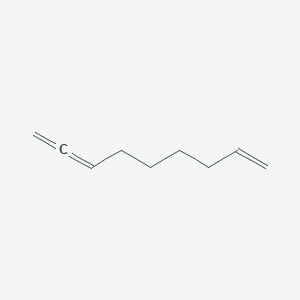


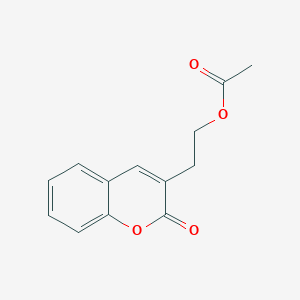

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
